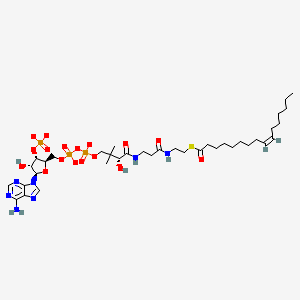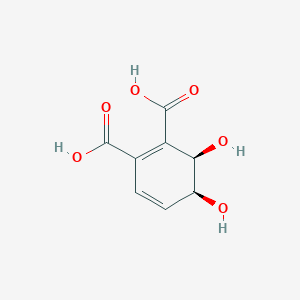
Phthalate 3,4-cis-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Bioremediation
Phthalate 3,4-cis-dihydrodiol is a metabolic intermediate in the degradation pathway of certain aromatic compounds. Research has uncovered a gene cluster in Terrabacter sp. strain DBF63 responsible for the conversion of phthalate to protocatechuate, highlighting the microorganism's role in bioremediation. This gene cluster contains several catabolic enzymes including phthalate 3,4-dioxygenase, which are instrumental in the breakdown of phthalate compounds. This finding emphasizes the potential of using specific bacteria in the bioremediation of environments contaminated with phthalate pollutants (Habe et al., 2003).
Biochemical Mechanisms and Reactions
The phthalate dioxygenase system, which includes phthalate dioxygenase and phthalate dioxygenase reductase, plays a key role in the biochemical transformation of phthalate into its cis-dihydrodiol form. This system demonstrates the intricate relationship between enzyme components and the catalytic conversion process. Notably, the product formation in these reactions is tightly coupled to electron delivery, underscoring the complex biochemical interactions underlying the transformation of phthalate compounds (Tarasev & Ballou, 2005).
Interaction with Environmental Pollutants
Research on this compound also provides insights into the broader environmental impact of phthalates. Phthalates, including the 3,4-cis-dihydrodiol, are recognized as ubiquitous environmental pollutants due to their extensive use in various industries. These compounds pose toxicity concerns, with some being teratogenic, mutagenic, and carcinogenic. Understanding the degradation pathways and biochemical interactions of this compound is crucial in addressing the environmental and health challenges posed by phthalate pollution (Vamsee-Krishna & Phale, 2008).
Eigenschaften
Molekularformel |
C8H8O6 |
|---|---|
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
InChI-Schlüssel |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
Isomerische SMILES |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263574.png)
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
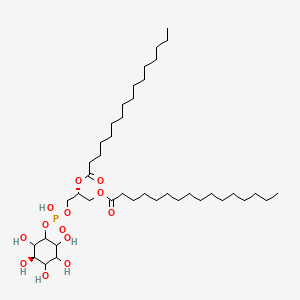
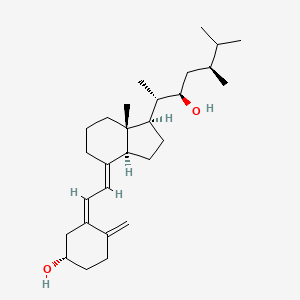
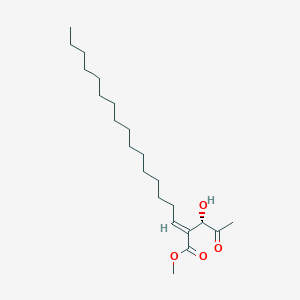
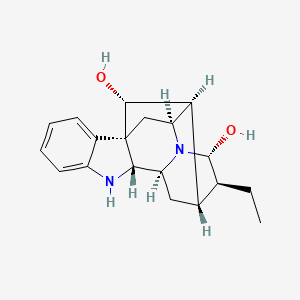
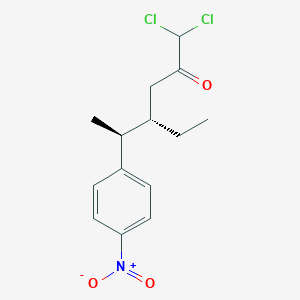

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
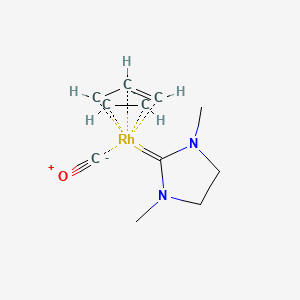
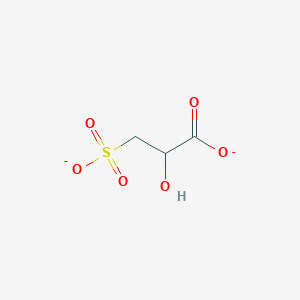
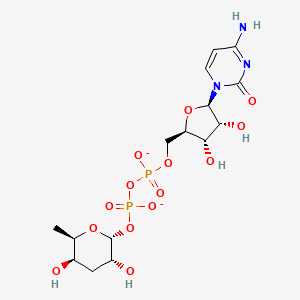
![(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione](/img/structure/B1263596.png)
